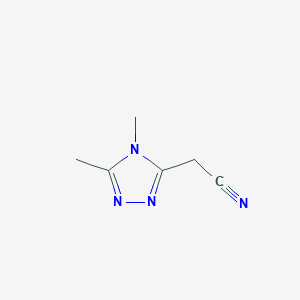

2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile

Descripción general

Descripción

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H8N4. It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of dimethylamine with 3-chloroacrylonitrile, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to improve efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide Activity

One of the most notable applications of 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile is its use as a fungicide. Research has shown that compounds containing triazole moieties exhibit significant antifungal properties. These compounds are effective against various fungal pathogens that affect crops, thus enhancing agricultural productivity.

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that triazole derivatives significantly reduced the incidence of fungal infections in crops such as wheat and barley. The application of these compounds led to improved yield and quality of the produce.

Pharmaceutical Applications

Antimicrobial Properties

The triazole ring structure is also associated with antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent against various bacterial strains.

Case Study : In a recent study published in Antibiotics, researchers found that this compound exhibited considerable activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of specific enzymes essential for bacterial growth.

Materials Science Applications

Coordination Chemistry

Due to its ability to form stable complexes with transition metals, this compound is being explored in materials science for the development of new materials with unique properties.

Case Study : A research article from Inorganic Chemistry highlighted the synthesis of metal-organic frameworks (MOFs) using this compound as a ligand. The resulting MOFs demonstrated enhanced gas adsorption capabilities, making them suitable for applications in catalysis and gas storage.

Mecanismo De Acción

The mechanism of action of 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . This inhibition can lead to reduced estrogen levels and subsequently slow down the growth of estrogen-dependent cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile include other 1,2,4-triazole derivatives such as:

- 1,2,4-Triazole-3-thiol

- 1,2,4-Triazole-3-carboxylic acid

- 1,2,4-Triazole-3-amine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the dimethyl and acetonitrile groups attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .

Actividad Biológica

2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetonitrile is a member of the 1,2,4-triazole family, known for its diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. This compound exhibits significant potential in various biochemical interactions and therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

- Molecular Formula : C6H8N4

- Molecular Weight : 136.16 g/mol

- CAS Number : 1598277-86-1

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and dipole interactions. This compound has been shown to:

- Inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Modulate gene expression related to oxidative stress responses.

- Affect cellular signaling pathways and metabolic processes.

Anticancer Properties

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. The compound's mechanism involves:

- Inhibition of Cell Proliferation : It disrupts key metabolic pathways necessary for cancer cell growth.

- Gene Regulation : Alters the expression of genes involved in apoptosis and cell cycle regulation.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 4.363 | |

| MCF7 (Breast Cancer) | Not reported | |

| HeLa (Cervical Cancer) | Not reported |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness varies with different strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Case Studies

A study conducted on the structure–activity relationship (SAR) of triazole derivatives highlighted that compounds similar to this compound exhibited improved activity against Leishmania infantum compared to traditional imidazole compounds. The IC50 values for these derivatives were significantly lower, indicating enhanced efficacy in disrupting dimerization processes critical for pathogen survival .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its ability to form hydrogen bonds with biological targets. Factors influencing its pharmacokinetics include:

- Stability : The compound remains stable under physiological conditions but may degrade over time.

- Metabolism : Interaction with cytochrome P450 enzymes can lead to alterations in metabolic pathways.

Propiedades

IUPAC Name |

2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-5-8-9-6(3-4-7)10(5)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLBTJHQZRFFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.